Product packaging for Methyl-4-oxoretinoate(Cat. No.:CAS No. 38030-58-9)

Methyl-4-oxoretinoate

Cat. No.: B020214
CAS No.: 38030-58-9
M. Wt: 328.4 g/mol
InChI Key: VTSFDGSDUILKPM-XPSLGPGOSA-N
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Description

Historical Context of Retinoid Biology and Metabolism

The story of retinoids begins with the discovery of vitamin A (retinol) and the subsequent realization of its critical role in a myriad of physiological functions, including vision, immune response, and embryonic development. researchgate.netclinisciences.com For a long time, retinol (B82714) was considered solely a precursor to more biologically active molecules. targetmol.com A pivotal moment in retinoid research was the discovery that all-trans-retinoic acid (ATRA) is a key biologically active metabolite of vitamin A, capable of regulating gene expression and inducing cell differentiation. molnova.com This finding, which established ATRA as more than just a breakdown product, opened up new avenues of investigation into how vitamin A exerts its effects.

Further research in the 1970s led to the identification of specific cellular binding proteins for retinol and retinoic acid, shedding light on their transport and metabolism. The subsequent discovery of nuclear receptors for retinoic acid, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the late 1980s, was a landmark achievement. molnova.comhmdb.ca This uncovered the molecular mechanism by which retinoids directly influence gene transcription, solidifying their role as potent signaling molecules. hmdb.ca The metabolism of retinoic acid was also found to be a tightly regulated process, involving oxidation into various metabolites. One of these key metabolic pathways involves the oxidation of retinoic acid at the C-4 position of the cyclohexenyl ring, leading to the formation of 4-hydroxy-retinoic acid and subsequently 4-oxo-retinoic acid. bioscientifica.comnih.gov This oxidative pathway is now understood to be a major route for retinoic acid catabolism, primarily catalyzed by cytochrome P450 enzymes, particularly the CYP26 family. hmdb.cacaymanchem.comaacrjournals.org

Significance of Methyl-4-oxoretinoate as a Retinoid Metabolite and Synthetic Derivative

This compound is chemically the methyl ester of 4-oxoretinoic acid. Its significance stems from two key areas: its connection to the natural metabolism of retinoids and its utility as a synthetic compound in research.

As a derivative of 4-oxoretinoic acid, this compound is closely related to a natural and active metabolite of vitamin A. caymanchem.com 4-oxoretinoic acid itself is not an inactive end product; it can bind to and activate retinoic acid receptors, thereby influencing gene expression. bioscientifica.comcaymanchem.com For instance, 4-oxoretinoic acid binds to RARα, RARβ, and RARγ and induces gene expression in cells expressing these receptors. caymanchem.com It is also a major metabolite of both all-trans-retinoic acid and 13-cis-retinoic acid (isotretinoin) found in human plasma. nih.gov The esterification of 4-oxoretinoic acid to form this compound is a common chemical modification. While esterification of retinoic acid may not be a major endogenous process, the creation of methyl esters like this compound provides more stable compounds for research purposes. researchgate.net

From a synthetic standpoint, this compound serves as a valuable intermediate in the preparation of other retinoid analogs. google.comepa.gov For example, it is a precursor in the synthesis of 4,4-difluoro analogs of retinoids, which are designed to have modified metabolic stability and biological activity. epa.gov Its synthesis is typically achieved through the oxidation of methyl retinoate. epa.gov This positions this compound as a key building block in the development of novel retinoids with potential therapeutic applications.

Overview of Current Research Landscape and Academic Relevance

Current research on this compound and its parent compound, 4-oxoretinoic acid, is multifaceted, spanning investigations into their fundamental biological activities and their potential as therapeutic agents. These compounds are actively being studied for their roles in cellular differentiation, proliferation, and apoptosis. molnova.com

A significant area of investigation is in oncology. Research has shown that this compound can induce differentiation and apoptosis in cancer cells. molnova.commolnova.com It has been found to inhibit the proliferation of breast cancer cells and has been explored for its potential in treating various tumors. caymanchem.com For example, it has been used in the synthesis of 4-oxo-fenretinide, a metabolite of the synthetic retinoid fenretinide (B1684555), which shows potent anti-proliferative activity in cancer cells. google.com

In the field of dermatology, this compound is being investigated for the treatment of skin disorders such as acne and psoriasis. molnova.commolnova.com Studies have also explored the depigmenting potential of 4-oxoesters of retinoic acid, suggesting a possible application in treating pigmentation disorders. researchgate.net

Furthermore, the interaction of these compounds with retinoid receptors remains a central theme of research. Understanding how metabolites like 4-oxoretinoic acid and their synthetic derivatives modulate RAR and RXR activity is crucial for designing new retinoids with improved efficacy and reduced side effects. The compound is also used as a reference standard in the analytical chemistry of retinoids due to its relative stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O3 B020214 Methyl-4-oxoretinoate CAS No. 38030-58-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14H,12-13H2,1-6H3/b9-7+,11-10+,15-8+,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSFDGSDUILKPM-XPSLGPGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401294008
Record name Retinoic acid, 4-oxo-, methyl ester
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Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38030-58-9
Record name Retinoic acid, 4-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38030-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl-4-oxoretinoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038030589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retinoic acid, 4-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL-4-OXORETINOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z6E163445
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Methyl 4 Oxoretinoate

Established Synthetic Routes for Methyl-4-oxoretinoate and its Analogues

The synthesis of this compound and its derivatives is a significant area of research due to their biological activities. Various methods have been established to prepare these compounds, primarily involving alkylation, oxidation, and derivatization from retinoic acid precursors.

Chemical Synthesis via Alkylation of Methyl 4-Oxoretinoate.benchchem.comresearchgate.netresearchgate.netthieme-connect.comresearchgate.net

A primary strategy for synthesizing analogues of this compound involves the alkylation of the parent molecule. researchgate.netthieme-connect.com This method allows for the introduction of various substituents at the 3-position of the cyclohexenyl ring, leading to a diverse range of derivatives. researchgate.net

The alkylation process is initiated by the formation of an enolate. A strong, non-nucleophilic base, such as lithium hexamethyldisilazide (LiHMDS), is used to deprotonate methyl 4-oxoretinoate. This deprotonation occurs at the α-carbon adjacent to the 4-oxo group, resulting in a resonance-stabilized enolate. ucsb.edu This enolate is a potent nucleophile. byjus.comwikipedia.org

The subsequent step involves the reaction of the enolate with an alkylating agent. masterorganicchemistry.com This reaction typically proceeds through an SN2 mechanism, where the enolate attacks the electrophilic alkylating agent, such as methyl iodide or benzyl (B1604629) bromide, to form a new carbon-carbon bond at the 3-position.

The choice of the alkylating agent is a critical factor that determines the nature of the substituent introduced at the 3-position and influences the reaction's yield. Different alkylating agents have been successfully employed to generate a variety of 3-substituted-4-oxoretinoates.

For instance, the reaction of the enolate of methyl 4-oxoretinoate with methyl iodide yields methyl 3-methyl-4-oxoretinoate with a reported yield of 77%. Similarly, using benzyl bromide as the alkylating agent leads to the formation of 3-benzyl-4-oxoretinoate with a yield of 63%. However, bulkier electrophiles like 2-propynyl bromide result in a significantly lower yield of 32%, which may be attributed to steric hindrance.

Table 1: Alkylation of Methyl 4-Oxoretinoate

Alkylating Agent Product Yield (%) Purity (HPLC) Melting Point (°C)
Methyl iodide 3-Methyl-4-oxoretinoate 77 90.5 121–123
Benzyl bromide 3-Benzyl-4-oxoretinoate 63 97.5 93–95
2-Propynyl bromide 3-(2-Propynyl)-4-oxoretinoate 32 98.5–100 117–119

Data sourced from a study on the synthesis of methyl 13-cis-4-oxoretinoate derivatives.

Oxidation of Methyl 13-cis-Retinoate Approaches.benchchem.comnih.gov

An alternative synthetic route to this compound involves the oxidation of methyl 13-cis-retinoate. This method introduces the 4-oxo group onto the cyclohexenyl ring. nih.gov A key advantage of this approach is the preservation of the cis configuration at the 13th position. Manganese dioxide is a reagent that has been used to carry out this oxidation. researchgate.net

Maintaining the stereochemistry at the 13th position is crucial for the biological activity of the resulting molecule. The oxidation of methyl 13-cis-retinoate is typically performed under conditions that ensure the preservation of the cis configuration. The use of a non-polar reaction medium and the absence of acidic protons that could catalyze isomerization are key factors in maintaining stereochemical integrity.

Derivatization from Retinoic Acid Precursors.medchemexpress.comnih.govmedchemexpress.commedchemexpress.com

This compound is a derivative of retinoic acid. medchemexpress.commedchemexpress.commedchemexpress.com Retinoic acid and its isomers, such as 13-cis-retinoic acid and all-trans-retinoic acid, serve as important precursors for the synthesis of this compound and its analogues. nih.gov The metabolic oxidation of retinoic acid is a key pathway for its clearance, with 4-oxo-retinoic acid being a major metabolite. nih.govwikipedia.org This biological process can be mimicked in chemical synthesis. For instance, the synthesis of enantiomers of 4-hydroxy-retinoic acid has been achieved starting from methyl 4-oxo-retinoate. nih.gov

Conversion from Methyl 4-Bromoretinoate

The synthesis of this compound can be achieved through the conversion of a retinoic acid derivative. A common method involves the initial preparation of methyl 4-bromoretinoate by treating retinoic acid with bromine. This bromo-intermediate is noted to be unstable and is therefore typically used immediately in the subsequent step. The conversion to this compound is accomplished by reacting the unstable methyl 4-bromoretinoate with sodium acetate (B1210297) in methanol (B129727). This reaction facilitates the trapping of hydrogen bromide (HBr), leading to the formation of the desired this compound. google.com

Acid Chloride Formation and Amidation Reactions

This compound can be further derivatized through the formation of an acid chloride. This is typically achieved by treating this compound with a reagent such as oxalyl chloride or thionyl chloride. commonorganicchemistry.comlibretexts.org The resulting acid chloride is a reactive intermediate that can readily undergo nucleophilic acyl substitution reactions. libretexts.org

One important application of this acid chloride is in amidation reactions. libretexts.org By reacting the 4-oxoretinoyl chloride with a primary or secondary amine, a corresponding amide can be formed. libretexts.orgsavemyexams.com For instance, coupling the acid chloride with 4-aminophenol (B1666318) in the presence of a base like triethylamine (B128534) yields N-(4-hydroxyphenyl)-4-oxoretinamide. This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the displacement of the chloride ion. libretexts.orgsavemyexams.com A second equivalent of the amine or an added base is necessary to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. libretexts.orgsavemyexams.com

Table 1: Key Reactions in the Synthesis and Derivatization of this compound

StepReactantsReagents/ConditionsProduct
1Retinoic AcidBr₂, CH₃OHMethyl 4-bromoretinoate
2Methyl 4-bromoretinoateNaOAc, CH₃OHThis compound
3This compound(COCl)₂, CH₂Cl₂4-Oxoretinoyl chloride
44-Oxoretinoyl chloride4-Aminophenol, Et₃N, CH₂Cl₂N-(4-hydroxyphenyl)-4-oxoretinamide

Strategies for Mitigating Isomerization during Synthesis and Storage

Retinoids, including this compound, are known to be susceptible to isomerization, particularly when exposed to light, heat, and acids. researchgate.net The polyene chain of the molecule can undergo cis-trans isomerization, leading to a mixture of geometric isomers. To minimize this during synthesis and storage, several precautions are recommended. researchgate.net

Working in low-light conditions or using amber-colored glassware can protect the compound from light-induced isomerization. researchgate.net Reactions should be conducted at controlled, and often low, temperatures to reduce the rate of heat-induced isomerization. researchgate.net The use of strong acids should be avoided, as they can catalyze isomerization. researchgate.net For storage, it is advisable to keep the compound in a cool, dark place, often under an inert atmosphere (e.g., argon or nitrogen) to prevent both isomerization and oxidation. researchgate.net Repeated freezing and thawing of samples should also be avoided. researchgate.net

Advanced Derivatization for Structure-Activity Relationship Studies

Introduction of Substituents in the Cyclohexenyl Region

To explore structure-activity relationships, modifications can be introduced at various positions of the this compound molecule. The cyclohexenyl region, specifically the carbon adjacent to the 4-oxo group (C3-position), is a target for such derivatization. Alkylation at this position can be achieved by first generating an enolate using a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS). This enolate can then be reacted with an alkylating agent, such as methyl iodide, to introduce a methyl group at the 3-position, yielding methyl 3-methyl-4-oxoretinoate. molaid.com

Synthesis of Chiral this compound Enantiomers

The synthesis of specific enantiomers of this compound derivatives is crucial for studying stereoselective biological activities. nih.gov A general approach to obtaining enantiomerically pure compounds involves the synthesis of a racemic mixture followed by chiral resolution. york.ac.uktcichemicals.commdpi.com For instance, the reduction of the 4-oxo group in this compound using a reducing agent like sodium borohydride (B1222165) produces methyl 4-hydroxyretinoate as a racemic mixture of (4S)- and (4R)-enantiomers. researchgate.net These enantiomers can then be separated using chiral high-performance liquid chromatography (HPLC). nih.govmdpi.com The absolute configuration of the separated enantiomers can be determined using techniques such as circular dichroism (CD) spectroscopy after derivatization with a chiral agent. nih.gov

Table 2: Research Findings on Derivatization and Chiral Synthesis

DerivativeSynthetic ApproachKey FindingsReference
Methyl 3-methyl-4-oxoretinoateAlkylation of the enolate of this compound with methyl iodide.Yielded 77% of the desired product with a melting point of 121–123°C.
(4S)- and (4R)-hydroxyretinoic acidReduction of 4-oxoretinoic acid followed by chiral HPLC separation.Enantiomeric excesses of 95% and 96% were achieved for the (4S) and (4R) enantiomers, respectively. nih.gov

Purification and Characterization Methodologies in Synthetic Studies

The purification of this compound and its derivatives is essential to obtain materials of high purity for subsequent studies. Chromatographic techniques are widely employed for this purpose. researchgate.net

Flash Chromatography: This is a common method for purifying crude reaction mixtures. Silica (B1680970) gel is typically used as the stationary phase, and a gradient of solvents, such as pentane-ethyl acetate, is used as the mobile phase to elute the desired compound.

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC on silica gel plates can provide high-resolution separation.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with chiral stationary phases, is invaluable for the separation of stereoisomers, such as enantiomers. nih.govmdpi.com

Following purification, the identity and purity of the synthesized compounds are confirmed using various analytical methods. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The characteristic absorbance of the conjugated polyene system of retinoids allows for their detection and quantification.

Metabolism and Pharmacokinetics of Methyl 4 Oxoretinoate

Metabolic Pathways and Biotransformation of Methyl-4-oxoretinoate and Related Retinoids

The metabolism of retinoids is a complex process involving multiple enzymatic pathways designed to regulate the intracellular concentrations of these potent signaling molecules. hmdb.ca this compound, a derivative of retinoic acid, is part of this intricate metabolic network. medchemexpress.com Its formation and subsequent transformation are closely linked to the metabolism of its parent compounds, all-trans-retinoic acid (atRA) and 13-cis-retinoic acid (13-cis-RA, or isotretinoin).

This compound is a metabolite of 13-cis-retinoic acid. Studies in patients have identified 4-oxo-13-cis-retinoic acid (4-oxo-13-cRA), the parent acid of the methyl ester, as the most abundant circulating metabolite of 13-cis-RA. nih.gov The formation of 4-oxo metabolites from 13-cis-RA and atRA has been well-documented. nih.gov The conversion of 13-cis-RA to 4-oxo-13-cRA is a significant metabolic pathway in humans. nih.gov

The formation of these 4-oxo metabolites can also occur through the isomerization of all-trans-retinoic acid. The metabolic transformation of atRA to 4-hydroxylated and subsequently 4-oxo metabolites is a primary catabolic route. hmdb.ca This oxidation is considered a key step in regulating the levels of biologically active retinoids. bioscientifica.com

The direct precursor to 4-oxoretinoic acid is 4-hydroxy-retinoic acid (4-OH-RA). nih.gov The formation of 4-oxo-RA from 4-OH-RA is a critical step in the retinoid metabolic cascade. nih.govnih.gov In cell cultures, the conversion of 4-OH-RA enantiomers to 4-oxo-RA has been observed. nih.gov However, this conversion appears to be largely unidirectional for certain isomers. For instance, studies using cultured neuroblastoma cells have shown that 4-oxo-13-cRA does not convert back to its parent compound, 13-cis-RA. nih.gov In studies with human mammary epithelial cells treated with 4-oxoretinol (B14405), both 4-oxoretinol and 4-oxoretinoic acid were detected intracellularly, indicating metabolic conversion within the 4-oxo family of retinoids. researchgate.net

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a vast array of endogenous and exogenous compounds, including retinoids. nih.govmdpi.comwikipedia.org The CYP26 family, comprising CYP26A1, CYP26B1, and CYP26C1, is primarily responsible for the degradation of retinoic acid. mdpi.com

CYP26A1, the dominant isoform in the liver, is a critical enzyme in the metabolism and clearance of atRA. nih.govmdpi.com It catalyzes the hydroxylation of atRA, primarily at the C4 position, to form 4-OH-RA. hmdb.canih.gov This is often the initial step leading to the formation of 4-oxo-RA. nih.gov However, while CYP26A1 efficiently metabolizes atRA to its hydroxylated forms and also clears 4-oxo-atRA itself, the final oxidation step from 4-OH-RA to 4-oxo-atRA in human liver microsomes appears to be mediated by a microsomal alcohol dehydrogenase rather than by CYP26A1 directly. nih.govresearchgate.net Other CYP enzymes, such as CYP3A4, also play a major role, particularly in catalyzing the conversion of 13-cis-RA to 4-oxo-13-cRA. nih.govoup.com

EnzymeSubstrate(s)Primary Product(s)Metabolic Role
CYP26A1all-trans-Retinoic Acid (atRA), 4-OH-RA, 4-oxo-atRA(4S)-OH-RAPrimary enzyme for atRA clearance; stereoselective hydroxylation. nih.govnih.govmdpi.com
CYP3A413-cis-Retinoic Acid (13-cis-RA)4-oxo-13-cis-Retinoic AcidMajor enzyme in the formation of 4-oxo-13-cRA. nih.govoup.com
Microsomal Alcohol Dehydrogenase4-OH-Retinoic Acid4-oxo-Retinoic AcidMediates the oxidation of 4-OH-RA to 4-oxo-RA in human liver. nih.govresearchgate.net

The expression and activity of CYP enzymes involved in retinoid metabolism are tightly regulated. A key mechanism is auto-induction, where retinoids increase the expression of the very enzymes that catabolize them, creating a robust feedback loop to control their own levels. nih.gov Both atRA and its metabolite, 4-oxo-atRA, are potent inducers of CYP26A1 mRNA. nih.gov In HepG2 cells, treatment with atRA or 4-oxo-atRA led to a dramatic increase—up to 3000-fold—in CYP26A1 expression. nih.gov This induction is mediated through retinoic acid receptors (RARs). nih.gov The synthetic retinoid fenretinide (B1684555) (4-HPR) has also been shown to up-modulate CYP26A1 expression, leading to the formation of its metabolite, 4-oxo-fenretinide. aacrjournals.org This auto-induction mechanism allows for efficient clearance of active retinoids. nih.gov

The enzymatic reactions catalyzed by CYPs can be highly stereoselective. The 4-hydroxylation of atRA by CYP26A1 is a prime example. nih.gov CYP26A1 metabolizes atRA preferentially to a single enantiomer, (4S)-OH-RA. nih.govresearchgate.net This stereoselectivity is governed by the specific orientation of the atRA molecule within the enzyme's active site, which places the C4 atom in proximity to the heme iron for hydroxylation. mdpi.com

Interestingly, the subsequent metabolism to 4-oxo-RA is also stereoselective. Studies with recombinant human CYP26A1 have shown that 4-oxo-RA is the major product formed from the (4R)-OH-RA enantiomer, but it is only a minor metabolite from the preferred (4S)-OH-RA enantiomer. nih.gov Instead, (4S)-OH-RA is further metabolized by CYP26A1 predominantly to dihydroxylated products. nih.gov This suggests that in vivo, the formation of 4-oxo-RA from atRA may proceed via different enzymatic pathways and not solely through the CYP26A1-mediated oxidation of (4S)-OH-RA. nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP26A1) in Retinoid Oxidation

In Vivo Metabolite Identification and Characterization

The identification of retinoid metabolites in biological samples is crucial for understanding their pharmacokinetic profiles. This compound's parent acid, 4-oxoretinoic acid, is a major circulating metabolite of both atRA and 13-cis-RA in human plasma. nih.gov

Clinical studies have provided direct evidence for the presence of these metabolites. In samples from patients treated with 13-cis-RA, six major metabolites were identified, with 4-oxo-13-cRA being the most abundant. nih.gov Similarly, a polar metabolite of the synthetic retinoid fenretinide (4-HPR) was identified in plasma from women participating in a clinical trial; this metabolite was confirmed by mass spectrometry to be 4-oxo-fenretinide. aacrjournals.orggoogle.com The presence of Methyl 13-cis-4-oxoretinoate itself has been noted in human plasma. These findings confirm that the 4-oxidation pathway is a primary route of retinoid metabolism in vivo and that 4-oxo metabolites are significant components of the retinoid profile in humans.

Parent CompoundIdentified MetaboliteBiological MatrixSignificance
13-cis-Retinoic Acid4-oxo-13-cis-Retinoic AcidHuman Patient Samples (Plasma)Identified as the most abundant metabolite of 13-cis-RA. nih.gov
Fenretinide (4-HPR)4-oxo-FenretinideHuman Plasma, Ovarian Carcinoma CellsA new, biologically active metabolite formed via CYP26A1 induction. aacrjournals.org
13-cis-Retinoic AcidMethyl 13-cis-4-oxoretinoateHuman PlasmaCirculating metabolite found alongside other retinoids.

Detection in Biological Fluids and Tissues

The presence of this compound has been identified in various biological matrices, including human plasma. Its detection is significant as it circulates alongside other retinoids. The concentration of this compound can vary, with some research indicating potentially higher levels in individuals with certain health conditions compared to healthy subjects, suggesting possible alterations in metabolic pathways in pathological states.

The primary method for quantifying this compound in biological samples like plasma is high-performance liquid chromatography (HPLC). A validated HPLC protocol often involves the use of an internal standard, such as a deuterated version of the compound, to ensure accuracy by accounting for any loss during sample preparation. fda.gov The sample preparation process typically includes protein precipitation with a solvent like acetonitrile (B52724), followed by liquid-liquid extraction to isolate the compound of interest. The validation of these analytical methods is critical and involves assessing parameters like accuracy, precision, and the limit of detection to ensure reliable and reproducible results.

Distinguishing this compound from Oxidative Metabolites

Differentiating this compound from its oxidative metabolites and other related retinoids is a key analytical challenge. High-performance liquid chromatography (HPLC) is a fundamental technique used for this purpose. By using a reverse-phase C18 column and UV detection at specific wavelengths (typically between 340–360 nm), it is possible to separate retinoid isomers based on their differing polarities and conjugation. To confirm the identity of the separated compounds, a technique called "spiking" is employed, where known reference standards are added to the sample to see if they co-elute with the suspected peaks.

For more definitive identification and structural validation, mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC) is utilized. Tandem mass spectrometry (LC-MS/MS), particularly in the multiple reaction monitoring (MRM) mode, is a powerful tool. This method allows for the targeting of specific molecular transitions unique to the parent compound and its metabolites. For instance, a specific precursor-to-product ion transition can be monitored for this compound. Comparing the fragmentation patterns of the detected compounds with those of synthesized standards or using enzymatic hydrolysis can further confirm the identity of the metabolites.

Pharmacokinetic Considerations in Preclinical Models

Preclinical studies, often conducted in animal models such as mice and rats, are essential for understanding the pharmacokinetic properties of compounds like this compound. These studies provide data on the absorption, distribution, metabolism, and excretion (ADME) of the compound. While specific pharmacokinetic parameters for this compound are not extensively detailed in the provided search results, the general methodologies for such studies are well-established.

For instance, preclinical pharmacokinetic studies often involve administering the compound through various routes, such as intravenous (i.v.), subcutaneous (s.c.), and intraperitoneal (i.p.), to compare bioavailability and tissue distribution. nih.gov Following administration, blood, plasma, and various tissues are collected at different time points to measure the concentration of the compound and its metabolites. nih.govnih.gov This data is then used to calculate key pharmacokinetic parameters.

Table 1: Common Pharmacokinetic Parameters Evaluated in Preclinical Studies

ParameterDescription
Cmax The maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered.
Tmax The time at which the Cmax is observed.
AUC (Area Under the Curve) Represents the total exposure to a drug over time.
t1/2 (Half-life) The time required for the concentration of the drug in the body to be reduced by one-half.
Clearance (CL) The volume of plasma from which the drug is completely removed per unit of time.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

This table presents a general overview of pharmacokinetic parameters and is not specific to this compound.

The analysis of these parameters helps in building a comprehensive pharmacokinetic profile of the compound, which is crucial for its further development and potential therapeutic applications.

Molecular and Cellular Mechanisms of Action of Methyl 4 Oxoretinoate

Interactions with Nuclear Retinoid Receptors

The biological activity of methyl-4-oxoretinoate is largely mediated through its interaction with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). These receptors function as ligand-dependent transcription factors that control the expression of a multitude of genes involved in critical cellular functions. patsnap.comwikipedia.org

This compound, like other retinoids, can bind to and activate retinoic acid receptors (RARs). There are three subtypes of RARs: RARα, RARβ, and RARγ, each with distinct tissue distributions and functions. patsnap.comwikipedia.org Upon ligand binding, the receptor undergoes a conformational change, leading to the recruitment of coactivator proteins and the initiation of gene transcription. wikipedia.org This interaction is fundamental to the role of retinoids in processes such as cell differentiation and proliferation. clinisciences.comtargetmol.com

The different RAR subtypes exhibit varying affinities for retinoid ligands. patsnap.com While RARα and RARβ are widely expressed, RARγ is the predominant subtype in the skin, accounting for approximately 90% of the RARs present. jddonline.com Research suggests that the biological effects of retinoids can be subtype-specific. For instance, in ovarian carcinoma cells, the metabolism of a related retinoid, fenretinide (B1684555), to its 4-oxo metabolite was significantly increased in cells transfected with RARβ, and to a lesser extent, RARγ. aacrjournals.org This indicates that the expression levels of specific RAR subtypes can influence the metabolic activation and subsequent activity of retinoids. aacrjournals.org

Retinoid X receptors (RXRs) are another class of nuclear receptors that play a crucial role in retinoid signaling. RXRs can form heterodimers with RARs, and this RAR-RXR heterodimer is the primary functional unit that binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. patsnap.comwikipedia.org The binding of a ligand to the RAR component of the heterodimer is the main trigger for transcriptional activation. plos.org However, RXRs can also form homodimers (RXR-RXR) and heterodimers with other nuclear receptors, expanding the scope of their regulatory influence. nih.govembopress.org The interaction of retinoids with the RAR-RXR heterodimer complex is a key step in mediating their effects on gene expression. wikipedia.org

The activation of RARs and RXRs by ligands like this compound leads to the modulation of gene transcription. This process, known as gene expression, involves the synthesis of functional gene products, such as proteins. youtube.comwikipedia.org The binding of the activated receptor complex to RAREs initiates a cascade of events that can either activate or repress the transcription of target genes. patsnap.com

Studies have shown that retinoids can alter the expression profiles of numerous genes. For example, treatment of human mammary epithelial cells with 4-oxoretinol (B14405), a related compound, modulated the expression of genes involved in closely related pathways to those affected by all-trans retinoic acid. researchgate.net This highlights the ability of 4-oxo retinoids to regulate gene networks. Furthermore, the process of methylation, the addition of a methyl group to DNA, can influence how tightly DNA is packed. wikipedia.orgcdc.gov Tightly packed DNA is less accessible to transcription factors, thus inhibiting gene expression. youtube.com The regulation of gene expression is a fundamental mechanism by which retinoids, including this compound, exert their biological effects. hmdb.ca

Retinoic Acid Receptors (RARs) Binding and Activation

Regulation of Cellular Processes

The modulation of gene expression by this compound directly translates into the regulation of fundamental cellular processes, most notably cell proliferation and growth arrest.

A significant body of research indicates that this compound and related compounds can inhibit cell proliferation and induce growth arrest in various cell types. semanticscholar.org For example, this compound has been shown to inhibit the proliferation of cancer cells. molnova.com Similarly, 4-oxofenretinide (B1664621), a metabolite of fenretinide, has been observed to inhibit the proliferation of ovarian carcinoma cells and induce G2-M phase cell cycle arrest. aacrjournals.org This anti-proliferative effect is a hallmark of retinoid activity and is central to their investigation as potential therapeutic agents. targetmol.com The ability of these compounds to arrest cell growth is intrinsically linked to their capacity to modulate the expression of genes that control the cell cycle. researchgate.net

Induction of Cellular Differentiation Programs

This compound, a synthetic retinoid and a metabolite of retinoic acid, is recognized for its capacity to induce cellular differentiation in various cell types, particularly in cancer cells. molnova.commolnova.com This process involves the modulation of gene expression, which directs cells toward a more mature and specialized state, often leading to a reduction in proliferative potential. The compound's activity is largely mediated through its interaction with nuclear retinoid receptors, which in turn regulate the transcription of genes critical for differentiation pathways.

Research has demonstrated that retinoids, as a class, play a crucial role in development and cell specialization. nih.gov For instance, in F9 embryonal carcinoma cells, retinoids like retinoic acid are known to induce differentiation, a process that may be mediated by its metabolites. pnas.org The ability of 4-oxo-retinoids to activate retinoic acid receptors (RARs) is a key mechanism underlying their biological effects, including the inhibition of proliferation and induction of differentiation in cells such as normal human mammary epithelial cells (HMECs). researchgate.net By promoting a more differentiated phenotype, this compound can contribute to the normalization of abnormal cell growth, which is a cornerstone of its potential therapeutic applications in oncology and dermatology. molnova.com

Cell Line StudiedObserved Effect of 4-Oxo-RetinoidsKey Findings
F9 Embryonal CarcinomaInduction of differentiationRetinoic acid and its metabolites mediate differentiation, with laminin (B1169045) expression used as a marker of this process. pnas.org
Human Mammary Epithelial Cells (HMECs)Inhibition of proliferation4-oxo-retinoids, similar to all-trans retinoic acid (tRA), inhibit HMEC proliferation by modulating gene expression in related pathways. researchgate.net
Various Cancer CellsInduction of differentiation and apoptosisThe compound is described as a synthetic retinoid with anticancer properties that can induce differentiation. molnova.commolnova.com

Mechanisms of Apoptosis Induction and Programmed Cell Death

This compound is a potent inducer of apoptosis, or programmed cell death, a critical mechanism for its anticancer activity. molnova.commolnova.commolaid.com Apoptosis is a regulated process that allows for the removal of damaged or unwanted cells without inducing an inflammatory response. frontiersin.org The apoptotic mechanisms of this compound involve both intrinsic and extrinsic pathways, converging on the activation of caspases, a family of proteases that execute the final stages of cell death. researchgate.netnih.gov

The intrinsic, or mitochondrial, pathway is a major route for apoptosis induction. wjgnet.com It is triggered by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. nih.gov These proteins increase the permeability of the mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm. nih.gov This event initiates the formation of the apoptosome, a complex that activates caspase-9, which in turn activates effector caspases like caspase-3, leading to the dismantling of the cell. nih.gov The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TRAIL) to death receptors on the cell surface, which leads to the formation of the death-inducing signaling complex (DISC) and activation of caspase-8. frontiersin.orgnih.gov this compound can engage these pathways, leading to the systematic death of cancer cells. molnova.com

Apoptosis PathwayKey Molecular EventsRole of this compound
Intrinsic (Mitochondrial) Pathway Mitochondrial membrane permeabilization, cytochrome c release, apoptosome formation, caspase-9 activation. nih.govwjgnet.comInduces cellular stress (e.g., via ROS) that can trigger this pathway.
Extrinsic (Death Receptor) Pathway Ligand binding to death receptors (e.g., Fas, TRAIL), formation of DISC, caspase-8 activation. frontiersin.orgnih.govCan modulate gene expression related to death receptor signaling.
Common Execution Phase Activation of effector caspases (e.g., caspase-3), cleavage of cellular substrates, cell dismantling. researchgate.netnih.govTriggers upstream events leading to the activation of effector caspases. molnova.commolaid.com

Cell Cycle Modulation and Arrest (e.g., G2-M Phase)

In addition to inducing apoptosis, this compound exerts its antiproliferative effects by modulating the cell cycle. The cell cycle is a series of events that leads to cell division and replication, divided into four main phases: G1, S, G2, and M. biocompare.comjackwestin.com Checkpoints between these phases ensure genomic integrity. medsci.org A notable mechanism of action for the related compound 4-oxofenretinide, a metabolite of fenretinide, is the induction of cell cycle arrest, particularly at the G2-M checkpoint. This prevents cells from entering mitosis, thereby halting their proliferation.

Modulation of Specific Signaling Pathways

Retinoid Signaling Cascade Integration

The biological activities of this compound are fundamentally linked to its integration into the retinoid signaling cascade. This pathway is mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). nih.gov These receptors function as ligand-dependent transcription factors. plos.org Upon binding a ligand like a retinoid, RARs typically form heterodimers with RXRs. nih.govbham.ac.uk This RAR-RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. bham.ac.uk

In the absence of a ligand, the RAR-RXR heterodimer often binds to RAREs along with corepressor proteins, actively inhibiting gene transcription. bham.ac.uk The binding of an agonist, such as this compound, induces a conformational change in the receptor complex. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins. nih.gov This entire complex then initiates the transcription of target genes involved in a wide array of cellular processes, including differentiation, proliferation, and apoptosis. Although once considered an inactive catabolite, 4-oxo-retinoic acid has been shown to be a highly active metabolite that binds to and activates RARβ, underscoring its functional importance in modulating gene expression. nih.gov The interaction between RARs and RXRs is cooperative, with the formation of the heterodimer enhancing the binding to DNA and subsequent transcriptional activation. nih.gov

Receptor TypeFunction in Retinoid SignalingInteraction with this compound
Retinoic Acid Receptors (RARs) Bind all-trans retinoic acid and its metabolites; form heterodimers with RXRs to regulate gene transcription. bham.ac.ukActs as a ligand, binding to RARs (e.g., RARβ) to activate the receptor complex and modulate gene expression. nih.gov
Retinoid X Receptors (RXRs) Form heterodimers with RARs (and other nuclear receptors); play a central role in mediating the transcriptional response. nih.govThe RAR/RXR heterodimer is the functional unit that binds to DNA; this compound binding to the RAR partner modulates the activity of the entire complex. nih.gov

Inhibition of Ornithine Decarboxylase (ODC) Activity

A key molecular target of this compound is ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the biosynthesis of polyamines. medchemexpress.commedchemexpress.eumedchemexpress.comnih.gov Polyamines, such as putrescine, spermidine, and spermine, are small, positively charged molecules essential for numerous cellular functions, including cell growth, proliferation, and DNA stabilization. nih.gov

Elevated levels of ODC activity and, consequently, high concentrations of polyamines are frequently observed in rapidly proliferating cells, particularly cancer cells. nih.gov This makes ODC a strategic target for cancer chemoprevention and therapy. This compound has been shown to effectively inhibit ODC activity induced by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA). medchemexpress.commedchemexpress.comhoelzel-biotech.com By blocking ODC, this compound depletes the cellular pool of polyamines, which in turn disrupts the processes that depend on them, leading to an inhibition of cell growth and tumor development, such as carcinogen-induced papillomas in mouse skin. medchemexpress.commedchemexpress.commolaid.com The regulation of ODC activity is complex, involving feedback inhibition by polyamines themselves, which can promote the degradation of the ODC enzyme. microbialcell.comnih.gov The inhibitory action of this compound on ODC represents a significant non-receptor-mediated pathway contributing to its anticancer effects.

Role in Reactive Oxygen Species (ROS) Generation

This compound can modulate the cellular redox state, including the generation of reactive oxygen species (ROS). ROS, such as superoxide (B77818) anions and hydrogen peroxide, are chemically reactive molecules derived from oxygen that play a dual role in cell biology. nih.govsmw.ch At low to moderate concentrations, ROS function as critical signaling molecules in pathways that promote cell proliferation and survival. nih.govnih.gov However, at high concentrations, ROS induce a state of oxidative stress, causing damage to vital cellular components like DNA, lipids, and proteins, which can ultimately trigger programmed cell death. nih.govmdpi.com

Cancer cells often exhibit a higher basal level of ROS compared to normal cells due to increased metabolic activity and oncogenic signaling. nih.govexplorationpub.com This elevated baseline makes them more vulnerable to further increases in oxidative stress. explorationpub.com The related compound 4-oxofenretinide has been shown to increase the generation of ROS, and this effect contributes to its pro-apoptotic activity. By further elevating ROS levels, this compound can push cancer cells over the threshold of oxidative damage they can tolerate, initiating cell death pathways like apoptosis. nih.govmdpi.com ROS generation can be linked to mitochondrial activity, as the electron transport chain is a primary source of cellular ROS. frontiersin.orgmdpi.com This pro-oxidant mechanism is an important aspect of the compound's multifaceted antitumor strategy. mdpi.com

Involvement of p53-Mediated Pathways

The tumor suppressor protein p53 plays a critical role in regulating cellular processes such as cell cycle arrest, apoptosis, and senescence in response to cellular stress, thereby maintaining genomic stability. mdpi.comthermofisher.com this compound has been shown to engage with p53-mediated pathways to exert its anti-cancer effects.

In cancer cells, particularly in triple-negative breast cancer models, this compound induces G2-M phase cell cycle arrest and apoptosis. This activity is associated with an increase in the expression of p53 and its downstream target, p21, a protein that inhibits cyclin-dependent kinases, leading to cell cycle arrest. mdpi.com The induction of apoptosis by this compound also involves the activation of caspase-3 and caspase-9.

Furthermore, the mechanism of action includes the modulation of reactive oxygen species (ROS). The generation of ROS can contribute to the pro-apoptotic effects of the compound. It is noteworthy that the ROS-mediated mechanism of this compound appears to avoid cross-resistance with certain conventional chemotherapy agents.

Recent research has also highlighted the complex role of p53 in regulating a form of iron-dependent programmed cell death known as ferroptosis. nih.govnih.gov While direct studies on this compound's role in ferroptosis are emerging, p53 has been shown to mediate the SLC7A11/GPX4 signaling pathway, which is crucial in this process. nih.gov This suggests a potential area for further investigation into the complete mechanistic profile of this compound.

Crosstalk with Leukemia Inhibitory Factor (LIF) Signaling

Leukemia Inhibitory Factor (LIF) is a cytokine belonging to the interleukin-6 family that plays a pivotal role in regulating cell growth and differentiation, particularly in embryonic stem (ES) cells. wikipedia.orgnih.gov LIF maintains the pluripotency and self-renewal of ES cells by inhibiting their differentiation. wikipedia.orgrndsystems.com The signaling cascade initiated by LIF involves the activation of the JAK/STAT (specifically STAT3) and MAPK pathways. wikipedia.orgpnas.org

A significant molecular link has been established between LIF signaling and retinoid metabolism. In undifferentiated murine ES cells cultured with LIF, the metabolism of retinol (B82714) (vitamin A) is minimal. pnas.org However, upon the removal of LIF, which prompts differentiation, there is a notable increase in the metabolism of retinol to 4-hydroxyretinol (B1238223) and subsequently to 4-oxoretinol. pnas.orgnih.gov This metabolic shift is accompanied by a decrease in the expression of stem cell markers and an increase in differentiation markers. pnas.org

This suggests that a key function of LIF in early embryonic development may be to regulate the conversion of retinol to more biologically active metabolites. nih.gov The enzyme responsible for this conversion has been identified as a member of the cytochrome P450 family, CYP26. nih.gov Therefore, the LIF signaling pathway may act to repress the CYP26 gene, either directly or indirectly, by maintaining the undifferentiated state of ES cells. nih.gov

The biologically active metabolite, 4-oxoretinol, can activate transcription through the retinoic acid receptors (RARs), influencing gene expression related to differentiation. nih.gov This crosstalk between the LIF and retinoid signaling pathways highlights a sophisticated regulatory network controlling early embryonic development.

Key MoleculeRole in p53 PathwayRole in LIF Signaling
p53 Activated by this compound, induces apoptosis and cell cycle arrest. Not directly implicated.
p21 Upregulated by p53, leading to G2-M phase arrest. Not directly implicated.
Caspase-3/9 Activated by this compound, executing apoptosis. Not directly implicated.
LIF Not directly implicated.Maintains pluripotency of embryonic stem cells. wikipedia.orgnih.gov
STAT3 Not directly implicated.Key downstream effector of LIF signaling, promoting self-renewal. wikipedia.orgmdpi.com
CYP26 Not directly implicated.Enzyme that metabolizes retinol; its activity is suppressed by LIF signaling. nih.gov
4-oxoretinol Not directly implicated.Biologically active metabolite of retinol produced upon LIF withdrawal, promoting differentiation. nih.gov

Preclinical and Translational Research Applications of Methyl 4 Oxoretinoate

Oncological Research

In the realm of oncology, methyl-4-oxoretinoate has demonstrated potential as both an anti-cancer and chemopreventive agent. medchemexpress.com Studies have explored its effects on cancer cell lines and in animal models of carcinogenesis.

Anti-Cancer Efficacy in In Vitro Cell Line Models

The anti-cancer properties of this compound have been evaluated using various cancer cell lines in vitro. These studies have shown that the compound can induce differentiation and apoptosis, key processes for controlling cancer cell growth. molnova.commolnova.com Laboratory experiments have demonstrated that treatment with this compound leads to a significant reduction in the proliferation rates of cancerous cell lines. This anti-proliferative effect is linked to its ability to modulate gene expression, specifically upregulating genes associated with programmed cell death (apoptosis) while downregulating those involved in cell survival pathways. The compound has shown promise in research related to skin cancers and acute promyelocytic leukemia.

Summary of In Vitro Anti-Cancer Research Findings for this compound
Cell Line TypeObserved EffectReference
General Cancerous Cell LinesSignificant reduction in cell proliferation.
General Cancerous Cell LinesInduction of apoptosis and differentiation. molnova.commolnova.com
General Cancerous Cell LinesUpregulation of apoptotic genes; downregulation of survival pathway genes.
Murine B16 MelanocytesEvaluated for tolerance profile and metabolism as part of retinoid screening. benthamopenarchives.com

Chemopreventive Activities in Carcinogenesis Models (e.g., Mouse Skin Papillomas)

This compound has been specifically investigated for its chemopreventive capabilities, particularly in the context of skin cancer. medchemexpress.com Research using a mouse skin carcinogenesis model, where tumors are initiated by a carcinogen and promoted by an agent like 12-O-tetradecanoylphorbol-13-acetate (TPA), has yielded significant findings. medchemexpress.come-crt.org In this model, topical application of this compound was found to inhibit the development of carcinogen-induced papillomas. medchemexpress.comhoelzel-biotech.com The mechanism underlying this chemopreventive action includes the inhibition of TPA-induced ornithine decarboxylase (ODC) activity, an enzyme whose expression is often elevated in proliferating tumor cells. medchemexpress.com

Chemopreventive Activities of this compound in Mouse Skin Models
Carcinogenesis ModelKey FindingMechanism HighlightReference
Carcinogen-induced mouse skin papillomasInhibited the formation of papillomas.Inhibition of TPA-induced ornithine decarboxylase (ODC) activity. medchemexpress.comhoelzel-biotech.com

Investigations into Combination Therapies

The use of multiple therapeutic agents, known as combination therapy, is a cornerstone of modern cancer treatment, aiming to enhance efficacy and overcome drug resistance. oncotarget.com In the context of retinoids, combination strategies have been explored. For instance, the related compound 4-oxo-fenretinide has been studied in combination with fenretinide (B1684555), demonstrating a potential synergistic anti-proliferative effect. google.com Another related retinoid, 4-oxoisotretinoin, has been used in combination with arsenic trioxide in the context of acute promyelocytic leukemia. While these findings highlight the potential of the 4-oxo-retinoid class in combination regimens, specific published research detailing the use of this compound in combination therapies is not extensively available in the reviewed literature.

Dermatological Research

This compound has applications in dermatological research, primarily due to its effects on skin cells and its potential relevance to various skin conditions. molnova.com

Modulation of Keratinocyte Dynamics

A key area of dermatological research for this compound is its ability to influence the behavior of keratinocytes, the primary type of cell found in the epidermis. The compound's efficacy in dermatological contexts is attributed to its capacity to modulate keratinocyte proliferation and differentiation. Studies have utilized murine keratinocyte cell lines to analyze the tolerance profile and metabolism of this compound, confirming its activity within these crucial skin cells. benthamopenarchives.com The regulation of keratinocyte dynamics is critical, as excessive proliferation and aberrant differentiation are hallmarks of various skin disorders. nih.gov

Potential in Skin Disorder Pathogenesis

The ability of this compound to modulate keratinocyte function underlies its investigation for a role in the pathogenesis and potential treatment of several skin disorders. It has been explored in research related to conditions such as acne and psoriasis. molnova.commolnova.com The pathogenesis of many skin diseases involves complex mechanisms, including epigenetic modifications like DNA methylation, which can alter gene expression and contribute to immune dysregulation and inflammation. nih.gov Furthermore, factors like the depletion of epidermal vitamin A by UV radiation are implicated in the pathogenesis of sun-induced skin aging and skin cancers, highlighting a potential role for retinoid compounds in mitigating these processes. researchgate.net

Depigmenting Potential and Mechanisms

This compound, a derivative of retinoic acid, has demonstrated notable depigmenting potential in preclinical studies. researchgate.netresearchgate.net Research indicates that this compound, along with other 4-oxoesters of retinoic acid, represents a promising class of depigmenting agents. researchgate.netresearchgate.net Their mechanism of action appears to be distinct from that of tyrosinase inhibitors, which are a common category of skin-lightening agents. researchgate.netresearchgate.net

In comparative in vitro studies using murine B16 melanocytes, this compound was identified as having one of the best depigmenting potentials. researchgate.netresearchgate.net This assessment was based on the ratio between its 50% inhibitory concentration (IC50) for cell viability (as measured by the MTT assay) and its IC50 for melanin (B1238610) content. researchgate.netresearchgate.net This favorable ratio suggests a significant reduction in melanin production at concentrations that are not substantially toxic to the cells. researchgate.netresearchgate.net While other retinoid derivatives like retinaldehyde and methyl-4-hydroxyretinoate also showed good depigmenting activity, they exhibited a narrower therapeutic window due to higher toxicity. researchgate.netresearchgate.net

The proposed mechanism for the depigmenting action of retinoids, including this compound, involves interaction with nuclear retinoid receptors (RARs and RXRs). researchgate.net This interaction modulates the expression of various genes, although the precise downstream targets responsible for the depigmenting effect are still under investigation. researchgate.netresearchgate.net It is suggested that the action is more of a "melanolytic" effect, which refers to a decrease in melanin concentration through various potential mechanisms, rather than being directly cytotoxic to melanocytes. researchgate.net

Table 1: Comparative Depigmenting Potential of Retinoid Derivatives

Compound Depigmenting Potential Notes
This compound High Favorable ratio of depigmenting activity to cytotoxicity. researchgate.netresearchgate.net
t-butyl-4-oxoretinoate High Similar favorable profile to this compound. researchgate.netresearchgate.net
Retinoic Acid High Used as a benchmark for depigmenting potential. researchgate.netresearchgate.net
Retinaldehyde Good Narrower therapeutic window due to higher toxicity. researchgate.netresearchgate.net
Methyl-4-hydroxyretinoate Good Narrower therapeutic window due to higher toxicity. researchgate.netresearchgate.net
Arbutin Retinoate High Favorable ratio of depigmenting activity to cytotoxicity. researchgate.netresearchgate.net

Developmental Biology and Embryogenesis Studies

This compound is closely related to 4-oxo-retinoic acid, a metabolite of retinoic acid that plays a significant role in embryonic development. nih.govnih.gov While once considered an inactive catabolite, 4-oxo-retinoic acid is now recognized as a highly active metabolite that modulates positional specification in early embryos. nih.gov

Retinoids are crucial for regulating growth, differentiation, and patterning during embryogenesis. nih.gov The intricate effects of retinoids are mediated through a complex signaling pathway involving nuclear receptors like retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.gov

Historically, the formation of 4-oxo-retinoic acid from retinoic acid was viewed as an inactivation step. nih.gov However, research has demonstrated that 4-oxo-retinoic acid is, in fact, a highly active metabolite that can influence positional specification in early embryonic development. nih.gov It binds effectively to and activates RARβ. nih.gov This finding suggests that specific retinoid ligands may regulate distinct physiological processes in vivo, with 4-oxo-retinoic acid and retinoic acid having different primary activities in modulating positional specification versus growth and differentiation. nih.gov

The chick limb has served as a valuable model for studying vertebrate limb development, including the roles of signaling molecules. ehu.eus The formation of the limb bud is initiated by fibroblast growth factors (FGFs) and involves the establishment of signaling centers like the apical ectodermal ridge (AER). wikipedia.org Retinoic acid signaling is required for the establishment of the forelimb field. wikipedia.org While excess retinoic acid can alter limb patterning, it is the precise regulation and metabolism of retinoids, including the formation of metabolites like 4-oxo-retinoic acid, that contribute to the fine-tuning of developmental processes. nih.govwikipedia.org

Embryonic stem (ES) cells are pluripotent, meaning they can differentiate into all cell lineages of the embryo proper. nih.goveuropa.eu The differentiation of ES cells is a tightly regulated process involving epigenetic modifications and the expression of key transcription factors. nih.govwikipedia.org

Retinoids, including metabolites like 4-oxo-retinoic acid, are known to influence the differentiation of stem cells. researchgate.net For instance, 4-oxoretinol (B14405) has been shown to activate retinoic acid receptors in F9 stem cells. researchgate.net The differentiation process involves global changes in the epigenome, including DNA methylation and histone modifications, which restrict the developmental potential of the cells to a specific lineage. wikipedia.org

The transcription factor Oct-4 is essential for maintaining the pluripotency of the inner cell mass and embryonic stem cells. nih.govnih.gov As differentiation proceeds, the expression of Oct-4 is downregulated in somatic lineages. nih.gov The regulation of Oct-4 expression is controlled by epigenetic mechanisms. nih.gov While direct studies on this compound's influence on embryonic stem cell differentiation are not detailed in the provided context, the known bioactivity of its related compound, 4-oxo-retinoic acid, in developmental processes and its ability to activate RARs suggest a potential role in modulating stem cell fate. researchgate.netnih.gov The differentiation of ES cells can be directed in vitro to generate various cell types, providing models for studying human development and disease. europa.eu

Utilization as a Biochemical Reference Standard

This compound serves as a crucial biochemical tool, particularly as a reference standard and a starting material in chemical syntheses. nih.govresearchgate.net Its stability and well-defined properties make it valuable for analytical and synthetic purposes in retinoid research. researchgate.net

In the stereoselective synthesis of the enantiomers of 4-hydroxy-retinoic acid, this compound is used as a precursor. nih.gov Specifically, it is reduced to form the enantiomeric methyl (4S)- and (4R)-hydroxyretinoates. nih.gov These synthesized standards are essential for determining the absolute stereochemistry of metabolites formed by enzymes like cytochrome P450s. nih.gov

Furthermore, in analytical procedures such as high-performance liquid chromatography (HPLC), having well-characterized reference compounds like this compound is critical for the identification and quantification of retinoids and their metabolites in biological samples. researchgate.netresearchgate.net The synthesis of 4-hydroxy- and 4-oxoretinoic acid has been a subject of organic chemistry research, highlighting the importance of these compounds as targets for total synthesis. acs.org

Structure Activity Relationships and Molecular Design of Methyl 4 Oxoretinoate Analogues

Influence of Stereochemistry on Biological Activity and Receptor Interactions

The stereochemistry of the polyene side chain in retinoids plays a pivotal role in determining their biological activity and receptor binding specificity. The two main classes of retinoid receptors, the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), exhibit distinct preferences for different stereoisomers. nih.govpnas.org

RARs are capable of binding both all-trans-retinoic acid (at-RA) and 9-cis-retinoic acid with high affinity. nih.govpnas.org In contrast, RXRs demonstrate a strong and exclusive binding preference for 9-cis-retinoic acid. nih.govpnas.orgresearchgate.net This selectivity is a key determinant of the downstream signaling pathways activated by a particular retinoid. For instance, among various stereoisomers tested, only 9-cis-RA effectively competes for binding to RXRs. nih.govpnas.org Similarly, while the trans-didehydro-RA (t-ddRA) does not interact with RXRs, its 9-cis form does. nih.govpnas.org

The introduction of a 4-oxo group, as seen in methyl-4-oxoretinoate, adds another layer of complexity to these interactions. The 4-oxo metabolite of all-trans-retinoic acid, 4-oxo-retinoic acid, is an active metabolite that can bind to RARα, RARβ, and RARγ. caymanchem.com Studies have shown that 9-cis-4-oxo-retinoic acid can also bind to all three RAR subtypes as well as all three RXR subtypes (α, β, and γ) in vitro. researchgate.net However, its ability to transcriptionally activate these receptors varies. While it is an activating ligand for all three RARs, it only weakly activates the RXRs. researchgate.net

The configuration at the C13 double bond also influences activity. For example, the 13-cis configuration, as found in isotretinoin (B22099) and its metabolite methyl 13-cis-4-oxoretinoate, can lead to a reduced binding affinity for RARs compared to their all-trans counterparts.

These stereochemical nuances are critical for receptor-mediated gene transcription. Ligands that can activate both RAR and RXR pathways, such as 9-cis-retinoic acid, can induce a broader range of biological effects compared to those that are selective for only one receptor type. nih.govpnas.org The ability to design analogues with specific stereochemistry allows for the targeted modulation of these pathways.

Table 1: Receptor Binding Affinity of Retinoid Stereoisomers

CompoundReceptorDissociation Constant (Kd)
9-cis-Retinoic AcidRXRα15.7 nM nih.govpnas.org
9-cis-Retinoic AcidRXRβ18.3 nM nih.govpnas.org
9-cis-Retinoic AcidRXRγ14.1 nM nih.govpnas.org
all-trans-Retinoic AcidRARs0.2-0.7 nM nih.govpnas.org
9-cis-Retinoic AcidRARs0.2-0.7 nM nih.govpnas.org

Effects of Chemical Substituents on Efficacy, Selectivity, and Metabolic Stability

Modifications to the chemical structure of this compound can significantly impact its efficacy, receptor selectivity, and metabolic stability. These modifications can occur at the cyclohexenyl ring, the polyene side chain, or the polar terminus.

The introduction of a 4-oxo group on the cyclohexenyl ring, a defining feature of this compound, generally enhances metabolic stability compared to non-oxidized retinoids. bioscientifica.com This is because the 4-oxo position is a primary site of oxidative metabolism by cytochrome P450 enzymes, particularly the CYP26 family. bioscientifica.com By occupying this position, the molecule is less susceptible to further catabolism, potentially leading to a longer biological half-life. For instance, the plasma elimination half-life of all-trans-4-oxoretinoic acid is significantly longer than that of all-trans-RA. usu.edu

Substituents on the cyclohexenyl ring can also influence activity. Retinoids with a five- or six-membered ring can maintain teratogenic potency comparable to all-trans-RA, provided they possess sufficient lipophilic substituents on the ring. usu.edu The incorporation of an additional aromatic ring adjacent to the gem-dimethyl-hexene ring can increase teratogenic potency by restricting side-chain flexibility and facilitating π-electron delocalization. usu.edu

The nature of the polar end group is also a critical determinant of activity and stability. Esterification of the carboxylic acid group, as in this compound, can increase lipophilicity and metabolic stability by protecting against rapid degradation. researchgate.net This modification can also affect how the compound is analyzed, with ester forms being more suitable for gas chromatography-mass spectrometry (GC-MS).

Furthermore, modifications can be designed to enhance selectivity for specific receptor subtypes. The development of RXR-selective ligands, or "rexinoids," has been a major focus of research. nih.govbenthamscience.com These compounds often feature modifications that favor interaction with the unique structural features of the RXR ligand-binding pocket.

Table 2: Impact of Chemical Modifications on Retinoid Properties

ModificationEffectReference
4-oxo groupIncreased metabolic stability bioscientifica.com
Esterification of carboxylic acidIncreased lipophilicity and stability researchgate.net
Aromatic ring substitutionCan increase potency usu.edu
Fluorination (e.g., 4,4-difluoro)Can alter biological activity researchgate.net

Rational Design Principles for Novel Retinoid Derivatives

The rational design of novel retinoid derivatives based on the this compound scaffold aims to optimize their therapeutic properties while minimizing undesirable side effects. This process relies on a deep understanding of the structure-activity relationships discussed previously and leverages computational modeling and synthetic chemistry. researchgate.net

A key principle in the design of novel retinoids is the development of receptor-selective modulators. researchgate.net By creating compounds that preferentially bind to and activate specific RAR or RXR isotypes, it is possible to elicit more targeted biological responses. For example, the design of RXR-selective agonists has been pursued to harness the unique therapeutic potential of RXR-mediated signaling pathways in areas like cancer and metabolic diseases. nih.govbenthamscience.comdoi.org

Another important design strategy involves enhancing metabolic stability. As previously mentioned, the 4-oxo group contributes to this stability. bioscientifica.com Further modifications, such as the introduction of fluorine atoms or the use of bioisosteres for metabolically labile parts of the molecule, can also be employed to prolong the compound's half-life and improve its pharmacokinetic profile. researchgate.netresearchgate.netpressbooks.pub For example, replacing a metabolically vulnerable methyl group with a more stable functional group can prevent rapid enzymatic degradation.

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool in retinoid design. pressbooks.pub This can be used to improve stability, alter solubility, or fine-tune receptor interactions. For instance, replacing a phenyl ring with a bicyclic system has been shown to maintain potency while significantly increasing metabolic stability in some drug candidates. pressbooks.pub

Furthermore, the design of "permissive" versus "non-permissive" heterodimer-selective rexinoids is an area of active investigation. doi.org RXRs form heterodimers with other nuclear receptors, and the response to an RXR ligand can depend on the partner receptor. nih.govbenthamscience.com Designing ligands that selectively modulate the activity of specific heterodimers could lead to more refined therapeutic interventions.

Ultimately, the goal of rational design is to create novel retinoid derivatives with an optimized balance of efficacy, selectivity, and metabolic stability, leading to improved therapeutic outcomes.

Analytical Methodologies for the Study of Methyl 4 Oxoretinoate

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of chemical components in a mixture. nih.gov For retinoids like Methyl-4-oxoretinoate, which may exist as various isomers or be present in complex biological matrices, chromatographic methods provide the necessary resolving power for accurate analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) is a dominant and versatile technique in pharmaceutical analysis, prized for its high resolution, speed, and applicability to a wide range of compounds, including those sensitive to heat. nih.govvscht.cz It is particularly well-suited for the analysis of this compound. Reversed-Phase HPLC (RP-HPLC) is one of the most common modes used, offering stability and the ability to separate a diverse array of chemicals. walshmedicalmedia.com

In the context of this compound analysis, RP-HPLC is frequently employed. For instance, a common setup involves a reversed-phase C18 column. The mobile phase, a critical component in HPLC, often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous solution, sometimes with additives to control pH, such as aqueous ammonium (B1175870) acetate (B1210297). phenomenex.com Detection is typically carried out using a UV detector, as retinoids exhibit strong absorbance in the UV region, often around 340–360 nm. This allows for both qualitative identification based on retention time and quantitative measurement based on peak area. drawellanalytical.comepa.gov

Table 1: Example HPLC Conditions for Retinoid Analysis

ParameterConditionSource
Column Reversed-Phase C18
Mobile Phase Acetonitrile–1% aqueous ammonium acetate (85:15)
Detection UV at 340–360 nm
Purity Achieved ≥98.5%

A significant challenge in retinoid chemistry is the presence of geometric isomers (e.g., all-trans, 13-cis, 9-cis), which can have different biological activities. HPLC is an excellent method for separating these isomers. walshmedicalmedia.com The separation is based on differences in their polarity and conjugation, which affect their interaction with the stationary and mobile phases, leading to distinct retention times.

For this compound, HPLC with a reverse-phase C18 column can effectively distinguish between its geometric isomers. The purity of a synthesized batch of this compound can be rigorously assessed using this method, with results often showing purity levels exceeding 98%. To confirm the identity of a specific isomer peak, a reference standard of that isomer can be "spiked" into the sample, and an increase in the corresponding peak height confirms its identity.

Preparative Thin-Layer Chromatography (Prep-TLC) is a cost-effective and valuable technique for the purification and isolation of small to moderate quantities of compounds, typically in the range of 10 to 100 mg. rochester.edunih.govchemrxiv.org It is particularly useful for separating components in a reaction mixture or natural product extracts. rochester.edunih.gov The technique uses a glass, plastic, or aluminum plate coated with a thick layer of an adsorbent like silica (B1680970) gel. sigmaaldrich.com

For the isolation of this compound, preparative TLC on silica gel plates is an effective method. The crude product is applied as a thin line near the bottom of the plate, which is then developed in a suitable solvent system, such as a mixture of pentane (B18724) and ethyl acetate (e.g., 9:1 ratio). rochester.edu The separated bands of compounds are visualized, often under UV light, and the band corresponding to this compound is physically scraped from the plate. rochester.eduresearchgate.net The desired compound is then extracted from the silica gel using a polar solvent like ethyl acetate, which can then be evaporated to yield the purified product. rochester.edu

High-Performance Liquid Chromatography (HPLC)

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification

While chromatography separates compounds, spectroscopy and spectrometry are used to determine their structure and quantity. nih.gov These techniques measure the interaction of molecules with electromagnetic radiation or analyze their mass-to-charge ratio.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and, through fragmentation patterns, can offer clues to its structure. For this compound, mass spectrometry can confirm the molecular ion peak (M⁺) and identify characteristic fragment ions, such as those resulting from the loss of a methyl group (M – CH₃) or a methanol group (M – CH₃OH).

Combining Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) creates an exceptionally sensitive and selective analytical tool. eag.comnih.gov This hyphenated technique first separates the components of a mixture using LC, and then uses two mass spectrometers in series (MS/MS) for detection. wardelab.com The first mass spectrometer selects the precursor ion (e.g., the molecular ion of this compound), which is then fragmented in a collision cell. wardelab.comnationalmaglab.org The second mass spectrometer analyzes these fragments (product ions). nationalmaglab.org This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for the quantification of compounds at very low levels, even in complex biological matrices. mdpi.com LC-MS/MS is particularly useful for differentiating between a parent compound and its metabolites.

Table 2: Mass Spectrometry Data for this compound

Ion Typem/z ValueInterpretationSource
Molecular Ion (M⁺) 366Corresponds to the molecular weight of the compound.
Fragment Ion 351Loss of a methyl group (M – CH₃).
Fragment Ion 334Loss of a methanol group (M – CH₃OH).

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's chemical structure. thermofisher.com It is based on the interaction of the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) with an external magnetic field. savemyexams.com The resulting spectrum provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. pressbooks.pub

For this compound, ¹H NMR spectroscopy is used to confirm the structural integrity and stereochemistry. For example, analysis of the vinyl proton region of the spectrum can confirm the retention of the 13-cis geometry during a chemical synthesis by observing characteristic coupling constants. The chemical shift (δ), expressed in parts per million (ppm), of each proton signal indicates its electronic environment, while the integration of the peak areas reveals the relative number of protons giving rise to the signal. pressbooks.pub Tetramethylsilane (TMS) is typically used as an internal standard, with its signal set to 0 ppm. savemyexams.com

Circular Dichroism (CD) Spectroscopy for Absolute Stereochemistry Assignment

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the stereochemistry of chiral molecules. numberanalytics.com It measures the differential absorption of left- and right-circularly polarized light by a sample. numberanalytics.commtoz-biolabs.com This differential absorption is only observed in chiral molecules, which lack a plane of symmetry, making CD spectroscopy an ideal method for determining the absolute configuration of stereoisomers. mtoz-biolabs.com

The process involves recording the CD spectrum of a sample, which plots the difference in absorption against wavelength. numberanalytics.com The resulting signals, known as Cotton effects, can be positive or negative and provide information about the molecule's three-dimensional structure. researchgate.net To assign the absolute configuration (e.g., R or S) of a compound like this compound, its experimental CD spectrum is compared with the spectra of structurally similar compounds with a known, confirmed stereochemistry. mtoz-biolabs.com Alternatively, the experimental spectrum can be compared against theoretical spectra generated through quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.gov

For a molecule containing an α,β-unsaturated ketone chromophore like this compound, the n→π* and π→π* electronic transitions are electronically forbidden but are observable in the CD spectrum. The sign of the observed Cotton effect for these transitions is directly related to the spatial arrangement of the atoms around the chiral center. For example, in similar ring systems, empirical rules like the octant rule can be used to predict the sign of the Cotton effect based on the conformation of the molecule and the position of substituents, thus allowing for the assignment of the absolute configuration. psu.edu

ParameterDescription
Principle Measures the difference in absorption between left and right circularly polarized light by a chiral molecule. numberanalytics.com
Application Determination of absolute configuration (e.g., R/S) and conformational features of chiral molecules. numberanalytics.compsu.edu
Methodology 1. Record the experimental CD spectrum of the sample. mtoz-biolabs.com 2. Compare the spectrum to that of a reference standard with a known absolute configuration or to a theoretically calculated spectrum. mtoz-biolabs.comnih.gov 3. Assign the absolute configuration based on the correlation of Cotton effects. mtoz-biolabs.comresearchgate.net
Key Signal Cotton Effect : The characteristic positive or negative peaks in a CD spectrum associated with specific electronic transitions (e.g., n→π, π→π). researchgate.net

Bioanalytical Approaches for Detection in Complex Biological Matrices

The quantitative analysis of this compound in complex biological matrices such as plasma, serum, or cell extracts requires robust and sensitive bioanalytical methods to isolate the analyte from interfering endogenous components. asiapharmaceutics.infonih.gov High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common approach. nih.govresearchgate.net

Sample Preparation: The initial and most critical step is the extraction of the analyte from the biological matrix. asiapharmaceutics.info This process aims to remove proteins and other interfering substances while maximizing the recovery of this compound. Common techniques include:

Protein Precipitation: Acetonitrile is frequently used to precipitate proteins from plasma or serum samples.

Liquid-Liquid Extraction (LLE): Following protein precipitation, LLE with an organic solvent like hexane (B92381) can be used to further purify and concentrate the analyte. pnas.org

Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup by using a solid sorbent to retain the analyte while matrix components are washed away. Although robust, care must be taken as some interfering compounds may be co-extracted. nih.gov

Chromatographic Separation and Detection: Once extracted, the sample is analyzed using chromatography.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is typically employed for the separation of retinoids. nih.gov The separation is based on the compound's polarity and its interaction with the stationary phase. A C18 column is commonly used with a gradient mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile. nih.gov The elution of this compound is monitored by a UV detector at a wavelength between 340 and 360 nm. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, HPLC is coupled with a tandem mass spectrometer. asiapharmaceutics.info This technique is particularly useful for detecting low concentrations of the analyte in complex matrices. nih.gov Analysis is often performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored, ensuring highly selective quantification. This method can also differentiate the parent compound from its metabolites.

Method ComponentSpecificationPurpose / Finding
Sample Preparation Protein Precipitation & Liquid-Liquid ExtractionRemoves proteins and interfering substances from the biological matrix (e.g., plasma, cell lysates). pnas.org
Analytical Technique High-Performance Liquid Chromatography (HPLC)Separates this compound from other compounds in the extract. nih.gov
Stationary Phase Reverse-phase C18 columnStandard for separating retinoid isomers based on polarity. nih.gov
Mobile Phase Acetonitrile / Ammonium Acetate Buffer GradientElutes compounds at different times, allowing for separation. A typical gradient runs from 100% aqueous buffer to 100% acetonitrile. nih.gov
Flow Rate ~1.5 mL/minControls the speed of separation and retention time. nih.gov
Detection (HPLC) UV Absorbance at 340-360 nmQuantifies the compound based on its characteristic light absorption. nih.gov
Detection (LC-MS/MS) Tandem Mass Spectrometry (MRM Mode)Provides high sensitivity and specificity by monitoring unique mass transitions, essential for low-level quantification and metabolite differentiation. nih.gov

Method Validation and Performance Characteristics

To ensure that a bioanalytical method is reliable, accurate, and reproducible for its intended purpose, it must undergo a thorough validation process. labmanager.com This validation is performed according to guidelines such as the ICH Q2(R1). europa.eupharmanueva.com A full validation is necessary when a new bioanalytical method is established. ich.org Key performance characteristics that are evaluated include:

Specificity and Selectivity: This assesses the ability of the method to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or matrix components. asiapharmaceutics.infoich.org In LC-MS/MS, this is confirmed by monitoring specific ion transitions and ensuring no interfering peaks are present at the analyte's retention time in blank matrix samples. nih.govpharmanueva.com

Accuracy: This measures the closeness of the determined value to the true value. It is typically evaluated by analyzing quality control (QC) samples prepared at known concentrations and expressing the result as a percentage of the nominal value. europa.eu The mean concentration should generally be within ±15% of the nominal value.

Precision: This describes the closeness of agreement between a series of measurements from the same homogeneous sample. It is evaluated at different levels, including repeatability (within-run precision) and intermediate precision (between-run precision), and is expressed as the coefficient of variation (%CV). europa.eu The %CV should typically not exceed 15%.

Calibration Curve and Linearity: A calibration curve is generated to demonstrate the relationship between the instrument response and the concentration of the analyte. ich.org The linearity of this relationship is assessed over a specified range. The range for an assay is typically defined from 80% to 120% of the test concentration. europa.eu

Limit of Quantification (LOQ): This is the lowest concentration of the analyte in a sample that can be determined with acceptable accuracy and precision. europa.eupharmanueva.com

Robustness: This evaluates the method's reliability when subjected to small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). It provides an indication of the method's suitability for routine use. europa.eu

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to differentiate and quantify the analyte in the presence of other matrix components.No significant interference at the analyte's retention time and mass transition. pharmanueva.comich.org
Accuracy Closeness of measured concentration to the true concentration.Mean value within 85-115% of the nominal concentration.
Precision Degree of scatter between multiple measurements of the same sample, expressed as %CV.Coefficient of Variation (%CV) should not exceed 15%.
Linearity & Range The range over which the method is accurate, precise, and linear.Established by confirming acceptable performance at the extremes of the range (e.g., 80-120% of test concentration). europa.eu
Limit of Quantification (LOQ) The lowest concentration that can be reliably quantified.Analyte response is identifiable, discrete, and reproducible with acceptable accuracy and precision. pharmanueva.com
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on analytical results from minor changes in conditions like pH or temperature. europa.eu

Future Research Directions and Translational Perspectives

Elucidation of Additional Molecular Targets and Signaling Networks

The primary mechanism of action for methyl-4-oxoretinoate involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These nuclear receptors are transcription factors that regulate the expression of genes involved in key cellular functions like proliferation, differentiation, and apoptosis. However, a complete understanding of all its molecular interactions remains to be fully elucidated.

Future research will likely focus on identifying additional molecular targets beyond the canonical RAR and RXR pathways. Investigating its potential "off-target" effects could reveal novel mechanisms of action and therapeutic opportunities. Advanced techniques such as chemoproteomics and thermal shift assays can be employed to identify unintended protein interactions. Furthermore, the use of CRISPR-Cas9 to create knockout cell lines for specific RAR/RXR isoforms will allow for a more precise dissection of its signaling mechanisms. Unraveling these complex signaling networks is crucial for a comprehensive understanding of its biological activity. Current literature gaps include its metabolic fate in non-hepatic tissues and its receptor-specific effects.

Development of Advanced this compound Analogues with Enhanced Specificity and Reduced Off-Target Effects

The development of novel analogues of this compound with improved properties is a promising area of research. The 4-oxo group is known to enhance metabolic stability. By modifying the chemical structure, it may be possible to create derivatives with greater specificity for particular receptor subtypes, leading to more targeted therapeutic effects and fewer side effects.

For instance, the synthesis of 4,4-difluoro analogs has been explored to alter the rate of metabolism and biological activity. epa.gov The alkylation of this compound at the 3-position is another method used to create derivatives. researcher.life Structure-activity relationship (SAR) studies are essential to understand how different chemical modifications influence the compound's interaction with its targets. mdpi.com The goal is to design analogues with an optimized therapeutic window, maximizing efficacy while minimizing toxicity. researchgate.netresearchgate.net

Investigations into Epigenetic Modulation Mechanisms (e.g., DNA Methylation, Histone Modifications)

Epigenetic modifications, such as DNA methylation and histone modifications, are heritable changes that regulate gene expression without altering the DNA sequence itself. cd-genomics.comijbs.com These mechanisms are critical in normal development and are often dysregulated in diseases like cancer. immunopaedia.org.zaimrpress.com

Future investigations will explore the potential of this compound to influence these epigenetic processes. Research could focus on whether the compound can alter DNA methylation patterns in the promoter regions of key genes, thereby activating or silencing their expression. nih.gov Similarly, its effect on histone modifications, such as acetylation and methylation, which control the accessibility of DNA to transcription factors, warrants further study. imrpress.comnih.gov Understanding these epigenetic effects could open up new avenues for therapeutic intervention, particularly in oncology. ijbs.com

Exploration of this compound in Emerging Therapeutic Areas

While the primary applications of this compound have been in dermatology and oncology, its potential in other therapeutic areas is an exciting prospect for future research. molnova.com Its ability to induce differentiation and apoptosis in cancer cells suggests it could be effective against various tumor types. molnova.com

Studies have already explored its use in treating skin disorders like acne and psoriasis. molnova.com There is also potential for its application in ocular disorders such as age-related macular degeneration. molnova.com Further research using various disease models will be instrumental in identifying and validating new therapeutic uses for this compound.

Integration into Multi-Drug Combination Strategies for Synergistic Effects

Combining this compound with other therapeutic agents could lead to synergistic effects, enhancing treatment efficacy while potentially reducing the required doses and associated toxicities of individual drugs. researcher.liferesearchgate.netresearchgate.net

For example, in cancer therapy, combining it with other chemotherapeutic agents or targeted therapies could overcome drug resistance and improve patient outcomes. google.com The combination of a retinoid with a phenolic agent and an antioxidant has been shown to improve tolerance while maintaining depigmenting action. researchgate.net Studies on the combination of 4-oxo-4-HPR (a related compound) and 4-HPR have demonstrated a synergistic interaction in inhibiting tumor growth. google.com Research into optimal drug combinations and treatment schedules will be crucial for translating these strategies into clinical practice.

Discovery and Validation of Biomarkers for Therapeutic Response and Predictive Value

To personalize treatment with this compound, it is essential to identify and validate biomarkers that can predict a patient's response to the therapy. amegroups.orgimrpress.com Biomarkers can be molecules found in blood, other body fluids, or tissues that indicate a normal or abnormal process, or a condition or disease. nih.gov

Potential biomarkers could include specific gene expression signatures, protein levels, or epigenetic markers. amegroups.orgsemanticscholar.org For instance, the levels of certain cytokines or the presence of circulating tumor DNA could correlate with treatment outcomes. amegroups.orgfrontiersin.org Validating these biomarkers through clinical studies will be critical for their use in guiding treatment decisions and improving patient selection. nih.govfrontiersin.org

Addressing Challenges in Detecting Trace Levels in Biological Samples

Accurate and sensitive detection of this compound and its metabolites in biological samples like plasma and tissues is crucial for pharmacokinetic studies and therapeutic drug monitoring. However, detecting trace levels of this compound in complex biological matrices presents analytical challenges. mdpi.com

Developing and validating robust analytical methods is a key area of future research. Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are often used for this purpose. Strategies to overcome matrix effects and improve sensitivity, such as advanced sample preparation techniques like matrix solid-phase dispersion and two-dimensional liquid chromatography, are being explored. Addressing these analytical hurdles is essential for the clinical development and application of this compound.

Q & A

Q. What are the established protocols for synthesizing Methyl-4-oxoretinoate, and what characterization methods ensure its purity?

this compound synthesis typically involves esterification of retinoic acid derivatives under controlled conditions. Key steps include:

  • Use of anhydrous solvents (e.g., dichloromethane) and catalysts (e.g., DMAP) for esterification .
  • Purification via column chromatography (silica gel, gradient elution) to isolate the product .
  • Characterization using 1H^1H-NMR (to confirm ester formation), HPLC (purity >95%), and mass spectrometry (molecular ion verification) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound in experimental settings?

  • Spectroscopic methods : 1H^1H- and 13C^{13}C-NMR for functional group analysis, FT-IR for carbonyl group validation, and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 340–360 nm) to assess purity and stability under physiological conditions .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility: Test in DMSO (primary stock) and dilute in PBS or cell culture media (final concentration <0.1% DMSO) .
  • Stability: Conduct time-course HPLC analysis at 37°C in PBS (pH 7.4) to monitor degradation; store aliquots at -80°C under argon to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve this compound yield while minimizing side products?

  • Design of Experiments (DOE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading) .
  • Real-time monitoring : Employ TLC or inline HPLC to track reaction progress and adjust parameters dynamically .
  • Side-product analysis : Characterize byproducts via LC-MS and modify protecting groups or reaction stoichiometry to suppress their formation .

Q. What strategies address discrepancies in reported bioactivity data of this compound across studies?

  • Comparative analysis : Replicate experiments using identical cell lines (e.g., HepG2 vs. HEK293) and culture conditions (e.g., serum concentration, hypoxia) .
  • Statistical reconciliation : Apply meta-analysis tools to assess heterogeneity (e.g., I² statistic) and identify confounding variables (e.g., batch-to-batch compound variability) .
  • Mechanistic validation : Use CRISPR-edited cell models to confirm target specificity and rule off-target effects .

Q. How to design experiments to elucidate the metabolic pathways of this compound in mammalian systems?

  • Isotopic labeling : Synthesize 13C^{13}C-labeled this compound for tracking via LC-MS metabolomics .
  • In vitro assays : Incubate with liver microsomes or recombinant CYP450 enzymes to identify primary metabolites .
  • In vivo pharmacokinetics : Administer to rodent models and collect plasma/tissue samples at timed intervals for metabolic profiling .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • Error analysis : Use bootstrapping or Monte Carlo simulations to quantify uncertainty in potency metrics .
  • Multivariate analysis : Apply PCA or partial least squares (PLS) to correlate structural modifications with activity trends .

Q. How to validate target engagement of this compound in complex biological systems?

  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of putative targets in lysates or live cells .
  • Surface Plasmon Resonance (SPR) : Measure direct binding kinetics between this compound and purified recombinant proteins .
  • Genetic validation : Compare activity in wild-type vs. CRISPR-knockout models for the suspected target .

Key Methodological Considerations

  • Reproducibility : Document experimental parameters (e.g., solvent lot numbers, instrument calibration) in supplemental materials .
  • Data transparency : Share raw NMR/HPLC files in public repositories (e.g., Zenodo) to enable independent verification .
  • Ethical reporting : Disclose conflicts of interest and adhere to journal guidelines for data retention (5–10 years post-publication) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.